2-Methyl-5-(pyridin-3-yl)benzaldehyde
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Overview
Description
2-Methyl-5-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO It is a benzaldehyde derivative where the benzene ring is substituted with a methyl group and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyridin-3-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with a pyridine derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated control systems, and efficient purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 2-Methyl-5-(pyridin-3-yl)benzoic acid.
Reduction: 2-Methyl-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-5-(pyridin-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(pyridin-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(pyridin-4-yl)benzaldehyde
- 2-Methyl-5-(pyridin-2-yl)benzaldehyde
- 2,5-Di(pyridin-4-yl)benzaldehyde
Uniqueness
2-Methyl-5-(pyridin-3-yl)benzaldehyde is unique due to the specific positioning of the pyridin-3-yl group, which can influence its reactivity and interactions compared to other isomers.
Properties
Molecular Formula |
C13H11NO |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-methyl-5-pyridin-3-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO/c1-10-4-5-11(7-13(10)9-15)12-3-2-6-14-8-12/h2-9H,1H3 |
InChI Key |
VJVQNLVBAONPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CC=C2)C=O |
Origin of Product |
United States |
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